2-Cyclopropylquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazoline family, characterized by a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antitumor and anti-inflammatory properties. The presence of the cyclopropyl group in its structure adds unique reactivity and pharmacological properties, making it a subject of study in various scientific fields.
2-Cyclopropylquinazolin-4(3H)-one can be synthesized from readily available starting materials through various synthetic pathways. Its derivatives have been explored for their therapeutic potentials, particularly in the development of new pharmaceuticals.
This compound is classified as an organic heterocyclic compound and falls under the category of nitrogen-containing compounds due to the presence of nitrogen atoms in its quinazoline structure. It is also considered a potential lead compound in drug discovery.
The synthesis of 2-cyclopropylquinazolin-4(3H)-one typically involves multi-step organic reactions. Common methods include:
The reaction conditions often require careful control of temperature and pH to favor the formation of the desired product while minimizing side reactions. Solvents such as ethanol or dimethylformamide are commonly used to facilitate these reactions.
The molecular formula of 2-cyclopropylquinazolin-4(3H)-one is . The structural representation includes:
2-Cyclopropylquinazolin-4(3H)-one participates in various chemical reactions, including:
The reactivity patterns are influenced by the electronic effects of the cyclopropyl group, which can stabilize certain intermediates or transition states during reactions.
The mechanism of action for 2-cyclopropylquinazolin-4(3H)-one, particularly in biological contexts, typically involves:
Studies have shown that derivatives of this compound exhibit significant activity against certain cancer cell lines, suggesting potential applications in oncology.
Quantitative structure-activity relationship (QSAR) studies indicate that modifications on the cyclopropyl moiety can significantly affect biological activity, emphasizing the importance of structural optimization in drug design.
2-Cyclopropylquinazolin-4(3H)-one has several applications in scientific research:
The quinazolin-4(3H)-one scaffold has evolved from its first isolation in Dichroa febrifuga (Chinese herb) alkaloids to a cornerstone of modern medicinal chemistry. Characterized by a fused benzopyrimidinone ring system, this privileged structure demonstrates exceptional structural versatility that enables interactions with diverse biological targets. Historically, the scaffold gained prominence with methaqualone (sedative-hypnotic, 1951), but its significance expanded dramatically with FDA-approved kinase inhibitors like gefitinib (EGFR-targeted) and idelalisib (PI3Kδ inhibitor) [1] [6]. Over 40,000 biologically active quinazolinone derivatives are documented in SciFinder, with >20 reaching clinical use across therapeutic areas—notably anticancer (e.g., raltitrexed), antimicrobial (e.g., halofuginone), and cardiovascular agents [5] [6]. The scaffold’s drug-likeness is evidenced by favorable ADMET profiles: moderate molecular weight (200–400 Da), balanced lipophilicity (log P 1–3), and hydrogen-bonding capacity that facilitates target engagement while maintaining bioavailability [1] [3].
The 2-cyclopropyl modification of quinazolin-4(3H)-one introduces unique steric and electronic properties that enhance target selectivity and metabolic stability. Crystallographic analyses reveal that the cyclopropyl group adopts a puckered conformation (C–C bond lengths: 1.49–1.51 Å) orthogonal to the planar quinazolinone core, creating a distinct three-dimensional topology [7]. This geometry:
Compound | Cancer Cell Line | IC₅₀ (μM) | Target Pathway |
---|---|---|---|
17 | Capan-1 (Pancreatic) | 1.8 | Kinase inhibition |
17 | NCI-H460 (Lung) | 1.4 | Microtubule disruption |
17 | Z-138 (Lymphoma) | 2.6 | PI3K/AKT |
34 | Hap-1 (Leukemia) | 11.3 | DNA synthesis |
Electron-withdrawing groups (e.g., trifluoromethyl) at C6/C7 further amplify activity by increasing electrophilicity at N3/C4—critical for hydrogen bonding with biological targets like EGFR or bacterial DHFR [6] [7].
2-Cyclopropylquinazolin-4(3H)-one derivatives exhibit dual therapeutic relevance by disrupting pathogenic mechanisms in cancer and multidrug-resistant infections:
Derivative | MRSA Strain | MIC (μg/mL) | PBP2a Binding Affinity (Kd, μM) |
---|---|---|---|
73 | ATCC 29213 | 0.5 | 0.085 |
88 | USA300 | 0.015 | 0.042 |
Baicalein | ATCC 29213 | 0.966 | 0.750 |
Two high-yield routes dominate synthesis of 2-cyclopropylquinazolin-4(3H)-one:
Parameter | Value |
---|---|
Molecular Formula | C₁₁H₁₁N₃O |
Molecular Weight | 201.23 g/mol |
Log P (Calculated) | 2.1 ± 0.3 |
Aqueous Solubility | 89 μM (pH 7.4) |
Synthetic Yield (Route 1) | 68% (H₂O₂/DMSO) |
Synthetic Yield (Route 2) | 82% (Hydrazine hydrate) |
Crystallography confirms monoclinic packing (space group P2₁/n) with N–H···N hydrogen bonds (2.89 Å) stabilizing the lattice—critical for crystal engineering in formulation [7]. The scaffold’s moderate log P (2.1) aligns with Lipinski’s criteria, facilitating membrane permeation while avoiding excessive hydrophobicity.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2